molecular formula C6H4N2O2S B116807 Thieno[3,4-D]pyrimidine-2,4-diol CAS No. 6251-30-5

Thieno[3,4-D]pyrimidine-2,4-diol

Cat. No.: B116807
CAS No.: 6251-30-5
M. Wt: 168.18 g/mol
InChI Key: RZBNSEBSVPLRMA-UHFFFAOYSA-N
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Description

Thieno[3,4-D]pyrimidine-2,4-diol is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,4-D]pyrimidine-2,4-diol typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-D]pyrimidin-4-ones, which can then be further processed to obtain this compound . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-D]pyrimidine-2,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,4-D]pyrimidine-2,4-diol is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .

Biological Activity

Thieno[3,4-D]pyrimidine-2,4-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a fused thiophene and pyrimidine ring structure. This unique configuration allows it to interact with various biological targets, leading to its pharmacological effects. Notably, it has been shown to possess improved membrane permeability and oral bioavailability, making it a suitable candidate for drug development.

Target Enzymes and Pathways

The primary mechanism of action involves the inhibition of specific enzymes, particularly protein kinases (PKs). The compound affects several biochemical pathways, including the MAPK pathway, which plays a crucial role in cell cycle regulation and proliferation. By stabilizing cyclin D1, this compound can enhance cell proliferation under certain conditions.

Biological Activities

This compound exhibits a range of biological activities:

  • Antibacterial Activity : Studies have demonstrated that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold showed potent activity against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The compound has also been evaluated for antifungal properties. Research indicates effective inhibition against fungi such as Candida albicans and Aspergillus flavus, showcasing its potential as an antifungal agent .
  • Anticancer Properties : this compound has been investigated for its anticancer effects, particularly in non-small cell lung cancer (NSCLC) models. In vitro studies revealed that it suppresses cell proliferation in both two-dimensional (2D) and three-dimensional (3D) cultures .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example:

  • Substituent Variations : Introducing different functional groups into the thieno[3,4-D]pyrimidine structure has been shown to enhance antibacterial and antifungal activities. Compounds with specific substitutions exhibited improved potency compared to their parent structures .
  • Analog Studies : Research on various analogs has provided insights into the relationship between structure and biological activity. For instance, modifications that increase hydrophobicity or alter electronic properties often correlate with enhanced enzyme inhibition or antimicrobial efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • Antimicrobial Screening : A series of novel thieno[3,4-D]pyrimidine derivatives were synthesized and screened for antibacterial and antifungal activities. Compounds demonstrated varying degrees of effectiveness against standard microbial strains compared to established antibiotics .
  • Cancer Cell Proliferation Inhibition : In a study focusing on NSCLC cells, this compound was shown to significantly reduce cell viability through apoptosis induction mechanisms. This suggests potential as a therapeutic agent in cancer treatment regimens .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for oral administration. Enhanced absorption and distribution in biological systems have been reported due to its lipophilic nature and ability to permeate cellular membranes effectively.

Properties

IUPAC Name

1H-thieno[3,4-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBNSEBSVPLRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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